molecular formula C14H16N2O3S2 B2614913 N-methyl-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251693-12-5

N-methyl-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2614913
CAS No.: 1251693-12-5
M. Wt: 324.41
InChI Key: CWJBJPSWZGRBBD-UHFFFAOYSA-N
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Description

N-methyl-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound with the molecular formula C13H14N2O3S2 This compound is known for its unique structural features, which include a thiophene ring, a carboxamide group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzenesulfonamide with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. This reaction forms the sulfonamide linkage. Subsequent methylation of the amine group using methyl iodide results in the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-methyl-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methanesulfonamido-4-methylphenyl)thiophene-3-carboxamide
  • 3-Thiophenecarboxamide, N-{4-methyl-3-[(methylsulfonyl)amino]phenyl}

Uniqueness

N-methyl-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylated sulfonamide group enhances its stability and solubility compared to similar compounds .

Properties

IUPAC Name

N-methyl-3-[methyl-(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-10-4-6-11(7-5-10)16(3)21(18,19)12-8-9-20-13(12)14(17)15-2/h4-9H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJBJPSWZGRBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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